4,6-Dichloropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2. It is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues.
Synthesis Analysis
A robust, safe, and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, which could be a related compound, has been described. All of the intermediates in the process are storable under normal conditions.
Molecular Structure Analysis
The molecular weight of 4,6-Dichloropyrimidine-5-carboxylic acid is 192.99. The molecular structure involves a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms.
Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine. It is used in the synthesis of N-substituted azacalix pyrimidines.
Physical And Chemical Properties Analysis
4,6-Dichloropyrimidine-5-carboxylic acid is a white to off-white powder. It has a predicted density of 1.718±0.06 g/cm3. It is slightly soluble in water. The predicted boiling point is 353.8±37.0 °C.
Synthesis Analysis
Cyclization: Starting with aminomalonic ester derivatives and guanidine or its salts in the presence of a base, cyclization leads to the formation of 2,5-diamino-4,6-dihydroxypyrimidine. []
Chlorination: The dihydroxypyrimidine intermediate is then chlorinated using a chlorinating agent, typically in the presence of an amide, to produce 4,6-dichloropyrimidine. []
Hydrolysis: The final step involves the hydrolysis of the 4,6-dichloropyrimidine derivative with an aqueous solution of a carboxylic acid to yield the desired 4,6-Dichloropyrimidine-5-carboxylic acid. []
Alternative synthetic routes, utilizing different starting materials and reaction conditions, have also been reported. For instance, thieno[2,3-d]pyrimidines can be synthesized from 4,6-dichloropyrimidine-5-carbaldehydes through reactions with methyl thioglycolate or α-halogeno compounds. []
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, due to the presence of electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. This allows for the displacement of chlorine atoms with various nucleophiles like amines, thiols, and alkoxides, offering a versatile route to diversely substituted pyrimidine derivatives. [, , , ]
Suzuki-Miyaura Coupling: The chlorine atoms at positions 4 and 6 can also participate in palladium-catalyzed cross-coupling reactions with arylboronic acids, leading to the formation of 4,6-diarylpyrimidines. This reaction offers a powerful tool for introducing diverse aryl substituents onto the pyrimidine core. [, ]
Esterification: The carboxylic acid moiety at position 5 can readily undergo esterification reactions with alcohols under acidic conditions to yield the corresponding esters. These esters are important intermediates in various synthetic transformations and can be further modified to access a broader range of pyrimidine derivatives. [, ]
Amide Formation: The carboxylic acid group can also react with amines to form amides, facilitated by coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). This reaction is particularly useful for generating biologically relevant amides. [, ]
Mechanism of Action
Enzyme Inhibition: The pyrimidine core often serves as a scaffold for mimicking natural substrates or binding to specific enzyme active sites. For example, hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids exhibit high affinity for the glycine binding site of the NMDA receptor, suggesting a potential mechanism involving competitive inhibition. []
Applications
Herbicides: Certain derivatives demonstrate herbicidal activity, inhibiting the growth of unwanted plants. [, ]
Anti-inflammatory Agents: Derivatives have been explored for their potential to modulate inflammatory pathways. []
Anti-cancer Agents: Research explores the potential of specific derivatives for targeting cancer cells and inhibiting tumor growth. []
Antiviral Agents: Some derivatives exhibit activity against viruses, offering potential antiviral drug leads. []
Related Compounds
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
Compound Description: N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide is a pyrimidine derivative that can be further derivatized into nucleotides. [, ] It serves as a key intermediate in the synthesis of various biologically active compounds.
Relevance: This compound shares the core 4,6-dichloropyrimidine structure with 4,6-dichloropyrimidine-5-carboxylic acid, differing only in the substituent at the 5-position. While the target compound has a carboxylic acid group, this related compound possesses a formamide group. [, ] This structural similarity suggests potential shared reactivity and potential applications as building blocks in organic synthesis.
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Compound Description: This compound serves as a versatile starting material in the synthesis of various heterocyclic compounds, particularly thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidine derivatives, which exhibit a range of biological activities. []
Relevance: This compound is structurally similar to 4,6-dichloropyrimidine-5-carboxylic acid, sharing the 4,6-dichloropyrimidine core. The difference lies in the substituent at the 5-position. While the target compound has a carboxylic acid group, this related compound possesses a carbaldehyde group. [] This structural similarity makes it a valuable precursor in organic synthesis for creating a diverse range of pyrimidine-based compounds.
Compound Description: This pyrimidine derivative is utilized in developing an efficient method for introducing alkylamines at the C2 position of the pyrimidine ring. [] This methodology allows for the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, which hold biological significance.
Relevance: Though structurally more complex, this compound shares the core pyrimidine structure and the 5-carboxylic acid ester moiety with 4,6-dichloropyrimidine-5-carboxylic acid. [] The presence of chlorine at the 4-position instead of the 6-position, along with the methylsulfinyl and benzylamino substituents, highlights the versatility of modifying the pyrimidine scaffold for achieving specific reactivity and biological activity.
5-(4-bromophenyl)-4,6-dichloropyrimidine
Compound Description: This compound is utilized as a starting material in Suzuki cross-coupling reactions with various aryl and heteroaryl boronic acids to synthesize novel pyrimidine analogs. [] These analogs were then subjected to Density Functional Theory (DFT) calculations to analyze their reactivity, electronic properties, and potential applications as non-linear optical (NLO) materials.
Relevance: This compound shares the 4,6-dichloropyrimidine core with 4,6-dichloropyrimidine-5-carboxylic acid. Instead of a carboxylic acid group at the 5-position, this related compound features a 4-bromophenyl substituent. [] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, expanding the potential for synthesizing diverse pyrimidine-based compounds with various biological activities or material properties.
Compound Description: This compound class serves as valuable intermediates in organic synthesis. They participate in inverse electron demand Diels-Alder reactions with morpholino enamines, leading to the regiospecific preparation of substituted benzoate derivatives. [, ] These reactions are highly valuable in synthesizing complex molecules with precise control over the regiochemistry.
Relevance: While not directly containing the pyrimidine ring system, these compounds share a key structural feature with 4,6-dichloropyrimidine-5-carboxylic acid: the presence of a carboxylic acid ester group at the position adjacent to the ring. [, ] This similarity highlights the importance of carboxylic acid esters as versatile functional groups in organic synthesis, enabling various reactions and transformations for building diverse molecular scaffolds.
Compound Description: These compounds are used as starting materials in a reaction with aliphatic carboxylic acids in the presence of phosphoryl chloride. This reaction proceeds through a tandem intramolecular Pinner/Dimroth rearrangement to yield new chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, which are valuable heterocyclic compounds. []
Relevance: Although structurally distinct from 4,6-dichloropyrimidine-5-carboxylic acid, these compounds share a common feature: the presence of a nitrile group that can be transformed into other functional groups, showcasing the versatility of nitriles in organic synthesis for generating diverse molecular scaffolds, including pyrimidine derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Simeprevir is a hepatitis C virus (HCV) NS3/4A protease inhibitor indicated in patient's with HCV genotype 1 for the treatment of chronic hepatitis C virus (HCV) infection. HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Like all NS3/4A inhibitors, simeprevir is a serine protease inhibitor in similarity to [DB08873] and [DB05521] but is classified as a second generation protease inhibitor. This class of antiviral drugs were the first direct acting antivirals approved but are associated with lower cure rates than newer drugs. Broad use of simeprevir occurred when it was used in combination with a newer drug, [DB08934]. Inhibiting HCV NS3/4A protease in a potent and highly specific manner, simeprevir is a direct-acting antiviral agent against the hepatitis C virus. Since the viral protease NS3/4A complex is essential for cleaving the HCV encoded polyprotein into individual viral proteins facilitating replication, the drug blocks the viral replication process. It is shown to display synergistic effects with interferon-α and HCV NS5B inhibitor, and additive effects with ribavirin in HCV replicon cells. Unlike first generation serine protease inhibitors, simprevir has a sightly different resistance profile where limited therapeutic efficacy of the drug is observed with NS3 Q80K polymorphic variants and simeprevir-specific amino acid position of 168 also results in higher treatment failure rates. The observed prevalence of the N3 Q80K polymorphism was 30% in subjects infected with HCV genotype 1a and 0.5% in subjects infected with HCV genotype 1b. According to 2017 American Association for the Study of Liver Diseases (AASLD) and 2015 consensus guidelines from the Canadian Association for the Study of the Liver (CASL), simeprevir can be used as first-line or second-line threapies for treatment-naïve patients as adjunct to sofosbuvir treatment for genotype 1 or PEG-Interferon/ribavirin combination therapy for genotype 1 or 4. The combination therapy of simeprevir and other antiviral agents are initiated in HCV-positive patients with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Simeprevir was approved by the FDA in November 2014 and is marketed under the brand name Olysio as oral tablets. Administered once daily with food, 150mg simeprevir capsule is used in combination with [DB08934] in patients with HCV genotype 1 without cirrhosis for 12 week duration. In patients with HCV genotype 1 with compensated cirrhosis, the treatment is directed for 24 week duration. Sustained virologic response 12 weeks after planned end of treatment (SVR12) was achieved in 170/176 (97%) subjects without cirrhosis treated with 12 weeks simeprevir in combination with sofosbuvir (FDA Label). The overall SVR12 was 88% (44/50) in treatment-naïve patients with cirrhosis. Simeprevir is also used in treatment of HCV genotype 4 patients with or without cirrhosis and is taken with [DB00008] and [DB00811]; this triple therapy allows shortening treatment duration from 48 weeks or longer to 12 or 24 weeks depending on prior response status and presence of HIV-1 co-infection. Prior to initiation of treatment with [DB00008] and [DB00811], screening for the presence of virus with the NS3 Q80K polymorphism is strongly recommended and if detected, alternative treatment should be considered instead to prevent therapeutic failure. The SVR12 was 83% (29/35) in treatment-naïve patients and 86% (19/22) in relapsing patients. Simeprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is no longer available but was previously used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotypes 1 and 4, but subsequently was withdrawn. Simeprevir has been linked to isolated, rare instances of mild, acute liver injury during treatment and to occasional cases of hepatic decompensation in patients with preexisting cirrhosis. Simeprevir is an orally bioavailable inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with activity against HCV genotype 1. Upon administration, simeprevir reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family; HCV infection is associated with the development of hepatocellular carcinoma (HCC). Oral HCV-PROTEASE INHIBITOR effective against hepatitis C virus (HCV) serine protease NS3/4A. It is used in the treatment of chronic hepatitis C (Antivirals) genotype 1 infection in adults with compensated liver disease, including CIRRHOSIS.